Moracizine - 31883-05-3

Moracizine

Catalog Number: EVT-275149
CAS Number: 31883-05-3
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moracizine, also known as Moracizine or Ethmozine, is a phenothiazine derivative originally developed as an antiarrhythmic agent. [ [], [] ] It falls under the Class I antiarrhythmic drug category according to the Vaughan-Williams classification. [ [] ] While its primary application was in clinical cardiology, Moracizine's unique pharmacological properties have made it a valuable tool in various scientific research fields.

Overview

Moricizine, also known as moracizine and marketed under the trade name Ethmozine, is a class IC antiarrhythmic agent utilized primarily for the treatment of serious ventricular arrhythmias. It was introduced in the 1980s but was withdrawn from the market in 2007 due to commercial reasons. Moricizine is a phenothiazine derivative that acts by blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membrane excitability and preventing arrhythmias .

Classification

Moricizine is classified as a class IC antiarrhythmic drug. This classification is part of the Vaughan Williams classification system, which categorizes antiarrhythmic agents based on their primary mechanism of action. Class IC agents, including moricizine, are known for their potent effects on sodium channels, which play a crucial role in cardiac action potential generation and conduction .

Synthesis Analysis

The synthesis of moricizine involves several chemical reactions that transform precursor compounds into the final product. The initial step typically involves the reaction of N-phenyl-1,3-benzenediamine with ethyl chloroformate to form a carbamate intermediate. This is followed by treatment with sulfur and iodine to create a phenothiazine derivative. Subsequent amide formation with 3-chloropropionyl chloride leads to an intermediate, which is then alkylated using morpholine through nucleophilic substitution at the side chain chlorine to yield moricizine .

Technical Details

  • Starting Materials: N-phenyl-1,3-benzenediamine, ethyl chloroformate.
  • Key Reagents: Sulfur, iodine, 3-chloropropionyl chloride.
  • Final Product: Moricizine hydrochloride.
Molecular Structure Analysis

Moricizine has a complex molecular structure characterized by its phenothiazine backbone. Its chemical formula is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S with a molar mass of approximately 427.52 g/mol. The structure includes multiple functional groups that contribute to its pharmacological activity.

Structural Data

  • IUPAC Name: Not specified in available sources.
  • CAS Number: Not specified in available sources.
  • Molecular Formula: C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S.
  • Molecular Weight: 427.52 g/mol.
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of moricizine include:

  1. Formation of Carbamate: N-phenyl-1,3-benzenediamine reacts with ethyl chloroformate.
  2. Phenothiazine Derivative Formation: Carbamate is treated with sulfur and iodine.
  3. Amide Formation: The phenothiazine derivative undergoes amide formation with 3-chloropropionyl chloride.
  4. Alkylation Reaction: Morpholine is alkylated through nucleophilic substitution.

These reactions highlight the complexity of synthesizing moricizine and underscore its derivation from simpler organic compounds .

Mechanism of Action

Moricizine exerts its antiarrhythmic effects primarily through sodium channel blockade. By inhibiting sodium influx during depolarization phases of cardiac action potentials, moricizine stabilizes cardiac membranes and reduces excitability. This mechanism helps prevent abnormal electrical activity that can lead to arrhythmias.

Process and Data

  • Moricizine has been shown to reduce action potential duration more significantly than it affects the effective refractory period, thereby increasing the ratio of effective refractory period to action potential duration .
  • It also influences circadian rhythms in cardiac tissues, suggesting additional roles beyond traditional antiarrhythmic actions .
Physical and Chemical Properties Analysis

Moricizine hydrochloride exhibits distinct physical and chemical properties relevant for its pharmaceutical use:

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Range: The melting range is reported between 214°C and 217°C .
  • Solubility: Soluble in water-miscible organic solvents such as ethanol and methanol.
  • Stability: Requires careful control of pH (1.5–3.0) during synthesis for optimal stability and yield.

Relevant Data or Analyses

The hydrochloride form is preferred for its solubility and stability characteristics during formulation .

Applications

Moricizine was primarily used in clinical settings for:

  • Treatment of Ventricular Arrhythmias: Effective in managing life-threatening ventricular arrhythmias.
  • Research Applications: Investigated for its effects on circadian rhythms within cardiac cells, revealing potential implications for chronotherapeutics in cardiovascular diseases .

Despite its withdrawal from the market, ongoing research continues to explore moricizine's pharmacological properties and potential applications in cardiovascular medicine and beyond .

Historical Development and Regulatory Trajectory of Moricizine

Emergence as a Phenothiazine Derivative in Antiarrhythmic Research

Moricizine (originally designated as ethmozine in Soviet literature and later known as moracizine) emerged in the 1960s as a structurally novel antiarrhythmic agent developed through systematic modification of the phenothiazine backbone. Unlike neuroleptic phenothiazines such as chlorpromazine, which primarily target dopamine receptors in the central nervous system, moricizine was optimized for cardiac electrophysiological effects through strategic chemical substitutions that minimized CNS penetration while enhancing myocardial sodium channel blockade [1] [8]. This deliberate structural engineering yielded a compound with direct myocardial Class I antiarrhythmic activity characterized by potent suppression of abnormal impulse generation and propagation, yet with significantly reduced neurological side effects compared to its progenitor molecules [1].

Early Soviet pharmacological investigations demonstrated moricizine's exceptional ability to suppress ventricular ectopy across diverse experimental models. These findings were later validated in Western laboratories during the 1980s, confirming its efficacy against premature ventricular complexes (PVCs), ventricular couplets, and runs of nonsustained ventricular tachycardia – including arrhythmias refractory to quinidine, procainamide, and other first-generation antiarrhythmics [1] [6]. The drug's unique pharmacodynamic profile stemmed from its phenothiazine-derived molecular architecture, which facilitated voltage-dependent sodium channel blockade without significant β-adrenergic receptor antagonism or calcium channel modulation [1]. By 1990, clinical data from 1,844 subjects across 34 controlled studies established moricizine as a particularly valuable agent for patients with impaired left ventricular function, as it demonstrated negligible negative inotropic effects – a critical advantage over many contemporary antiarrhythmics [6].

Table 1: Key Phenothiazine-Derived Antiarrhythmics and Structural Attributes

CompoundCore StructurePrimary Antiarrhythmic TargetCNS Penetrance
ChlorpromazineTricyclic phenothiazineWeak sodium channel blockadeHigh
MoricizineEthylcarbamate-modified phenothiazinePotent sodium channel blockade (Class I)Low
Other Antiarrhythmic PhenothiazinesVariable side-chain substitutionsMixed ion channel effectsModerate

Evolution of Classification Within the Vaughan Williams Framework

Moricizine's initial classification within the Vaughan Williams system presented significant challenges, reflecting broader limitations of this categorical framework for agents with complex electrophysiological actions. Early clinical electrophysiology studies demonstrated moricizine's potent sodium channel blocking properties, but with distinctive kinetic features that blurred traditional subclass boundaries [3]. Intracardiac electrograms revealed moricizine produced dose-dependent prolongation of the HV interval (reflecting slowed His-Purkinje conduction) and QRS widening – effects characteristic of Class Ic agents like flecainide [3] [8]. However, unlike prototypical Class Ic drugs, moricizine exhibited minimal effect on atrial or ventricular effective refractory periods (ERP), suggesting an absence of significant potassium channel blockade typically associated with Class III agents [3].

The resolution of this classification ambiguity came through advanced cellular electrophysiological studies elucidating moricizine's unique frequency-dependent sodium channel kinetics. Research published in the Journal of Clinical Pharmacology (1991) established that moricizine binds with slow association and dissociation kinetics to the inactivated state of cardiac sodium channels – the definitive hallmark of Class Ic action [3]. This mechanistic signature explained the characteristic clinical findings: pronounced conduction slowing at normal heart rates (due to persistent channel binding) without significant action potential duration prolongation (due to rapid unbinding during diastole) [3] [4]. The confirmation of moricizine as a Class Ic agent carried significant clinical implications, placing it in a category with heightened proarrhythmic risk in structural heart disease – a concern later substantiated in the CAST-II trial [7].

Table 2: Evolution of Moricizine's Classification in the Vaughan Williams System

Classification PhasePresumed ClassElectrophysiological BasisLater Refinements
Initial Categorization (1970s-1980s)Class IaQRS widening and QT prolongation observed in some studiesQT effects attributed to heart rate changes rather than direct potassium blockade
Reclassification Debate (Late 1980s)Mixed Class I/IIIAntiarrhythmic efficacy without negative inotropyCellular studies confirmed absence of significant potassium channel blockade
Consensus Classification (1991 onward)Class IcSlow sodium channel binding kinetics confirmed via voltage-clamp studiesFormal adoption by regulatory bodies and guidelines

Properties

CAS Number

31883-05-3

Product Name

Moricizine

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)

InChI Key

FUBVWMNBEHXPSU-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Solubility

64.1 [ug/mL] (The mean of the results at pH 7.4)
3.39e-02 g/L

Synonyms

EN 313
EN-313
EN313
Ethmozin
Ethmozine
Etmozin
Hydrochloride, Moricizine
Moracizin
Moracizine
Moricizine
Moricizine Hydrochloride

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.